Z-FA-Fmk

概要

説明

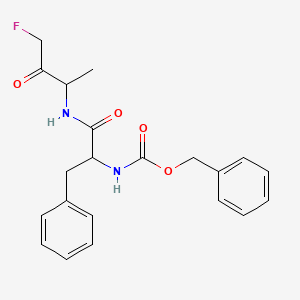

Z-FA-FMKは、ベンジルオキシカルボニル-フェニルアラニル-アラニル-フルオロメチルケトンとしても知られており、システインプロテアーゼの強力な不可逆阻害剤です。この化合物は、エフェクターカスパーゼ2、3、6、および7を選択的に阻害しますが、カスパーゼ8および10は阻害しません。 これは、アポトーシスやその他の細胞プロセスを研究するための科学研究で広く使用されています .

準備方法

合成経路と反応条件

Z-FA-FMKの合成は、ベンジルオキシカルボニル-フェニルアラニンとアラニンのフルオロメチルケトン基とのカップリングを含みます。反応には通常、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を使用して、ペプチド結合の形成を促進する必要があります。 反応は、不活性雰囲気下で、ジメチルホルムアミド(DMF)などの有機溶媒中で行われます .

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、反応条件の最適化が含まれます。 この化合物は通常、クロマトグラフィー法を使用して精製され、その後凍結乾燥して保存されます .

化学反応の分析

反応の種類

Z-FA-FMKは、主にフルオロメチルケトン基の存在により置換反応を起こします。 また、酸性または塩基性条件下で加水分解反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、DMFまたはジクロロメタン(DCM)などの有機溶媒中で、室温で行われます。

加水分解反応: 酸性または塩基性加水分解は、水溶液中の塩酸(HCl)または水酸化ナトリウム(NaOH)を使用して実行できます.

主要な生成物

これらの反応から生成される主要な生成物には、対応する置換誘導体またはthis compoundの加水分解フラグメントが含まれます .

科学研究への応用

This compoundは、特定のプロテアーゼを阻害する能力により、科学研究で広く使用されています。その用途の一部を以下に示します。

化学: 酵素速度論と阻害機構の研究ツールとして使用されます。

生物学: 細胞生物学において、アポトーシスやその他の細胞プロセスを調査するために使用されます。

医学: 癌や神経変性疾患などの疾患におけるプロテアーゼの役割を理解するために、前臨床研究で使用されます。

科学的研究の応用

Applications in Apoptosis Research

2.1. Neuroprotection Studies

Z-FA-Fmk has been shown to protect neurons from ischemic injury and excitotoxicity induced by glutamate receptor activation. In various models, including myocardial ischemia-reperfusion injury, this compound administration significantly reduced infarct size and cardiomyocyte apoptosis .

Case Study:

- Model: Rat model of myocardial ischemia-reperfusion

- Findings: Administration at 0.1 μM reduced infarct size by approximately 24.6% .

2.2. Immunological Studies

The compound has been utilized to investigate its immunosuppressive properties, particularly in human T cells. This compound inhibited T cell proliferation induced by mitogens and interleukin-2 in vitro, suggesting its potential as an immunosuppressant .

Case Study:

- Model: Human T cell activation

- Findings: this compound treatment led to decreased intracellular glutathione levels and increased reactive oxygen species, correlating with inhibited T cell activation .

Applications in Cancer Research

This compound's ability to inhibit specific caspases allows researchers to dissect the apoptotic pathways activated by various cancer therapies. Its selective inhibition can help differentiate between apoptotic signals that lead to cell death versus those that promote survival.

Case Study:

- Synthetic Retinoid-related Molecules: In studies involving retinoid-related molecules that induce apoptosis in cancer cells, this compound effectively blocked DEVDase activity and DNA fragmentation .

Viral Infection Studies

Recent research indicates that this compound may play a role in antiviral therapies. It has been identified as a potent inhibitor of the main protease of SARS-CoV-2, suggesting potential applications in treating COVID-19 .

Data Table: Efficacy Against Viral Proteases

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | Mpro (nsp5) | 11.39 |

Potential Therapeutic Applications

Beyond research applications, this compound shows promise in therapeutic contexts:

5.1. Treatment of Autoimmune Diseases

In models of rheumatoid arthritis, this compound demonstrated significant immunosuppressive effects that could be beneficial for treatment strategies aimed at modulating immune responses .

5.2. Cryopreservation Techniques

this compound has been investigated for its potential use as a cryopreservative in livestock breeding technologies, enhancing the viability of embryos during cryopreservation by preventing aberrant apoptosis .

作用機序

Z-FA-FMKは、システインプロテアーゼの活性部位に共有結合することにより、その活性を阻害することで効果を発揮します。この化合物は、プロテアーゼ内の触媒的システイン残基を特異的に標的とし、安定なチオエーテル結合を形成します。 この不可逆的な阻害は、プロテアーゼが基質を切断するのを防ぎ、さまざまな細胞経路の調節につながります .

類似の化合物との比較

類似の化合物

Z-VAD-FMK: イニシエーターカスパーゼ8と10を含む、より広範囲のカスパーゼを標的とする別のフルオロメチルケトンベースの阻害剤。

Z-DEVD-FMK: カスパーゼ3を選択的に阻害し、アポトーシス研究で一般的に使用されます。

独自性

This compoundは、エフェクターカスパーゼとシステインプロテアーゼを選択的に阻害するため、他に類を見ないものです。 この選択性により、他のプロテアーゼに影響を与えることなく、特定の細胞プロセスを研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

Z-VAD-FMK: Another fluoromethyl ketone-based inhibitor that targets a broader range of caspases, including initiator caspases 8 and 10.

Z-DEVD-FMK: Selectively inhibits caspase 3 and is commonly used in apoptosis studies.

LLL-12: A small molecule inhibitor with a different mechanism of action but also used in apoptosis research

Uniqueness

Z-FA-FMK is unique due to its selective inhibition of effector caspases and cysteine proteases. This selectivity makes it a valuable tool for studying specific cellular processes without affecting other proteases .

生物活性

Z-FA-Fmk (Z-Phe-Ala-fluoromethylketone) is a potent inhibitor primarily targeting cysteine proteases, particularly cathepsins and effector caspases. Its biological activity has been extensively studied in various contexts, including apoptosis, viral infections, and cancer therapy. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound selectively inhibits effector caspases such as caspases 2, 3, 6, and 7 while showing minimal effects on initiator caspases like caspases 8 and 10. This selectivity is crucial for its role in modulating apoptosis pathways. In vitro studies indicate that this compound effectively blocks DEVDase activity, a marker for caspase activation, thereby preventing DNA fragmentation and cell death associated with apoptosis .

Table 1: Inhibition Profile of this compound on Caspases

| Caspase Type | Inhibition Effect |

|---|---|

| Effector Caspases | |

| Caspase 2 | High |

| Caspase 3 | High |

| Caspase 6 | Moderate |

| Caspase 7 | High |

| Initiator Caspases | |

| Caspase 8 | None |

| Caspase 9 | Partial |

| Caspase 10 | None |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. As a host cathepsin L protease inhibitor, it demonstrated significant efficacy in inhibiting viral replication in vitro across various strains of the virus. The effective concentrations (EC50) ranged from 0.55 to 2.41 μM, which is comparable or superior to existing antiviral therapies like nirmatrelvir and molnupiravir .

In vivo studies using K18 hACE2 transgenic mice showed that oral administration of this compound at a dose of 25 mg/kg resulted in a survival rate improvement of up to 60% compared to controls. The compound exhibited a longer half-life than other tested antivirals, suggesting potential for broader therapeutic applications .

Case Studies

- Reovirus Pathogenesis : A study demonstrated that this compound completely blocked reovirus infection in animal models, highlighting its potential as a therapeutic agent against viral pathogenesis .

- Cell Death Modulation : Research indicated that treatment with this compound altered cell death modalities from apoptosis to necrosis in specific contexts, suggesting its role in influencing cell fate decisions during stress responses .

- Epithelial Cell Proliferation : Another investigation found that this compound activated duodenal epithelial cell proliferation, indicating its potential utility in gastrointestinal health and disease management .

特性

IUPAC Name |

benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909641 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96922-64-4, 105637-38-5 | |

| Record name | Carbamic acid, [2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96922-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdl 201053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096922644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。